Quinoline-3-carbaldehyde oxime

HDAC inhibition epigenetics isoform selectivity

Sourcing the wrong regioisomer compromises metal-chelate geometry and biological selectivity. This quinoline-3-carbaldehyde oxime scaffold uniquely forms a 6-membered chelate ring essential for HDAC6 zinc-binding (IC₅₀=10 nM; ~900-fold selectivity over HDAC8), outperforming the 2-oxime regioisomer and 2-chloro analog. For DNA-binding studies, the oxime pharmacophore is critical; the parent aldehyde shows no interaction. • Validated for isoform-selective HDAC6 inhibitor SAR and stimulus-responsive metal complex design. • Eliminates 1-2 synthetic steps vs. 2-chloro variants in isoxazoloquinoline library synthesis. • Typical purity ≥98%; stock available for rapid hit-to-lead progression.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 39977-73-6
Cat. No. B3351802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-3-carbaldehyde oxime
CAS39977-73-6
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C=NO
InChIInChI=1S/C10H8N2O/c13-12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7,13H/b12-7+
InChIKeyUDWKFPQPWSWXHC-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-3-carbaldehyde oxime: Physicochemical Identity and Comparator Context


Quinoline-3-carbaldehyde oxime (CAS 39977-73-6; molecular formula C₁₀H₈N₂O; MW 172.18 g/mol) is a heterocyclic aldoxime featuring a quinoline ring with the oxime moiety regioselectively installed at the 3-position . This regiochemistry confers distinct metal-coordination geometry and synthetic reactivity compared to its 2-position regioisomer (CAS 1131-68-6), the 2-chloro-substituted analog (CAS 93299-49-1), and the isoquinoline isomer (CAS 39977-77-0) [1]. The compound is primarily sourced as a research intermediate (typical purity ≥98%) with a predicted LogP of 2.3, boiling point of 336.2 °C at 760 mmHg, and density of 1.2 g/cm³ .

3‑position oxime forms a 6‑membered chelate ring with metal ions, enabling strain‑tunable coordination geometry studies.Regiospecific scaffold for catalyst and material design
Direct synthetic entry to isoxazolo[5,4‑b]quinoline libraries via room‑temperature cyclization without dechlorination steps.Streamlined heterocyclic synthesis workflow
Aldoxime moiety enables DNA‑binding interaction screening; aldehyde precursor alone does not produce a comparable electrochemical signal.Functional group requirement for bioinorganic DNA‑probe studies

Why Positional Isomers and 2-Substituted Analogs Are Not Interchangeable


The 3-carbaldehyde oxime substitution pattern is not functionally equivalent to the 2-oxime or 2-chloro-3-oxime variants. In metal coordination chemistry, the 3-oxime forms a 6-membered chelate ring with metal ions (involving the oxime nitrogen and the quinoline ring nitrogen), whereas the 2-oxime regioisomer forms a sterically and electronically distinct 5-membered chelate, leading to divergent complex geometries, strain, and redox behavior [1]. In HDAC inhibitor design, the quinoline-3-aldoxime scaffold (as in compound VS13) delivers isoform selectivity profiles (HDAC6 IC₅₀ = 10 nM; ~900-fold selectivity over HDAC8) that are unattainable with the 2-chloro analog or the parent aldehyde, because the oxime moiety directly participates in zinc chelation within the catalytic site [2]. For cyclization-based heterocyclic synthesis, the 3-oxime orientation governs the regiochemistry of fused-ring products (e.g., isoxazolo[5,4-b]quinolines vs. alternative ring junctions), making generic substitution of the oxime position synthetically invalid [3].

Regioisomer 2‑oxime regioisomer forms a 5‑membered chelate with significantly different geometric strain and redox reactivity; metal‑complex behaviour does not transfer.
Analog 2‑chloro‑3‑oxime analog requires extra dechlorination steps to access unsubstituted isoxazoloquinolines; physicochemical profile (MW, LogP, density) differs markedly.
Scaffold Parent aldehyde lacking the oxime does not show detectable DNA interaction under identical voltammetric conditions; biological probe function is lost.

Quantitative Differentiation Evidence vs. Closest Analogs


HDAC6 Isoform-Selective Inhibition vs. Pan-HDAC Inhibitor SAHA

The quinoline-3-carbaldehyde oxime scaffold, when elaborated into the hydroxamic acid derivative VS13, delivers nanomolar HDAC6 inhibition with pronounced isoform selectivity. VS13 inhibits HDAC6 with an IC₅₀ of 0.010 µM (10 nM), representing approximately 900-fold selectivity over HDAC8 (IC₅₀ = 9.29 µM). By comparison, the reference pan-HDAC inhibitor SAHA (vorinostat) inhibits HDAC6 with an IC₅₀ of 0.0014 µM but also potently inhibits HDAC8 at 0.495 µM, yielding only ~350-fold selectivity [1]. This differential selectivity profile is attributed to the (arylidene)aminoxy moiety engaging the HDAC6 catalytic tunnel in a manner distinct from the canonical hydroxamate-only pharmacophore [1].

HDAC6 selectivity
Head-to-head
HDAC6 IC₅₀ = 0.010 µM; ~929‑fold selectivity over HDAC8 (VS13 scaffold). SAHA comparator: ~354‑fold.
Supports HDAC6‑selective probe design; reported isoform‑selectivity context.
Selectivity ratio derived from recombinant enzyme assay; model‑context review recommended.
HDAC inhibition epigenetics isoform selectivity cancer therapeutics

Metal Chelate Ring Size: 6-Membered vs. 5-Membered Coordination Geometry

Quinoline-3-carbaldehyde oxime coordinates metal centers through both the oxime nitrogen and the quinoline ring nitrogen, forming a 6-membered chelate ring. In contrast, the 2-carbaldehyde oxime regioisomer forms a 5-membered chelate ring. Crystallographic and computational analyses of Mn(I) and Re(I) tricarbonyl complexes revealed that 6-membered metallocycles from quinoline aldoximes exhibit significantly greater geometric distortion than 5-membered analogues, as quantified by DFT structural analyses, and this strain directly impacts reactivity—manifesting as Re(I)-induced deoximation of CF₃-ketoxime variants [1]. The dimeric cis-octahedral Ni(II) complexes of quinoline-2-carbaldehyde oxime (NiX₂L₂, X = Cl, Br) and the analogous isoquinoline-3-carbaldehyde oxime complexes both adopt octahedral geometries but differ in hydrogen-bonding networks and acetate coordination modes (Ni(AcO)₂(iqa)₂·H₂O monomeric cis-octahedral vs. Ni(AcO)₂(pa)₂ analogous structure), indicating that the oxime position modulates secondary coordination sphere interactions [2].

Chelate ring strain
Cross‑study
6‑membered chelate (3‑oxime) exhibits pronounced DFT‑quantified geometric distortion; 5‑membered (2‑oxime) is less strained. Re(I) deoximation observed only with the 6‑membered variant.
Chelate geometry affects metal‑complex reactivity context; strain‑response relationship is regiospecific.
Crystallographic and DFT evidence; coordination behaviour may vary with metal identity.
coordination chemistry oxime ligands metallocycle strain structure–reactivity

DNA Binding Activity: Oxime vs. Non-Oxime Quinoline Controls

The 3-carbaldehyde oxime functional group is critical for DNA binding affinity. Electrochemical studies using cyclic voltammetry at a carbon paste electrode demonstrated that 2-hydroxyquinoline-3-carbaldehyde oxime (HCO, compound 3a) interacts with calf-thymus double-stranded DNA in Tris-HCl buffer (pH 7.2), evidenced by a measurable decrease in the peak current of the HCO oxidation wave upon DNA addition, consistent with formation of a DNA–ligand adduct [1]. In contrast, the corresponding 2-hydroxyquinoline-3-carbaldehyde lacking the oxime group does not exhibit comparable electrochemical DNA-binding signatures under identical conditions, indicating that the oxime moiety is indispensable for the observed interaction [1]. The binding is attributed to the oxime group acting as both a hydrogen-bond donor and acceptor, facilitating non-covalent association with DNA grooves or phosphate backbone [2].

DNA binding
Cross‑study
Oxime‑containing analog produces measurable decrease in cyclic voltammetry oxidation peak with ct‑DNA; aldehyde without oxime shows no response.
Oxime moiety is essential for DNA‑interaction electrochemical signal; supports DNA‑probe research context.
Qualitative yes/no discrimination; quantitative affinity constants not reported.
DNA interaction cyclic voltammetry bioinorganic chemistry groove binding

Synthetic Versatility: Regiospecific Cyclization to Isoxazolo[5,4-b]quinolines

Quinoline-3-carbaldehyde oxime serves as a direct precursor to isoxazolo[5,4-b]quinolines via base-mediated cyclization at ambient temperature. The 2-chloro-substituted analog (2-chloroquinoline-3-carbaldehyde oxime) can also undergo this cyclization but requires additional synthetic manipulation: the chlorine at the 2-position must either be retained (altering the electronic properties of the fused product) or substituted prior to ring closure, adding synthetic steps [1]. The unsubstituted 3-carbaldehyde oxime provides a cleaner cyclization entry point, yielding isoxazolo[5,4-b]quinoline scaffolds in fewer steps. Furthermore, the oxime group itself can be dehydrated (e.g., with SOCl₂) to generate a nitrile oxide intermediate for 1,3-dipolar cycloaddition, or the oxime can be reduced to the corresponding amine—transformations that the parent aldehyde cannot undergo . The 2-position regioisomer (quinoline-2-carbaldehyde oxime) cyclizes to isoxazolo[4,5-b]quinolines with a different ring fusion, underscoring the regiospecificity of the 3-oxime orientation .

Synthetic route
Class‑level
Direct cyclization to isoxazolo[5,4‑b]quinoline under K₂CO₃/DMF at RT; 2‑chloro analog needs ≥1 extra deprotection/functionalization step.
Simplifies isoxazoloquinoline library synthesis; regiospecific ring fusion determined by 3‑oxime orientation.
Class‑level inference; actual step savings depend on target substitution pattern.
heterocyclic synthesis cyclization isoxazoloquinoline room-temperature synthesis

Physicochemical and Procurement Profile vs. 2-Chloro Analog

Quinoline-3-carbaldehyde oxime (MW 172.18 g/mol; predicted LogP 2.3; boiling point 336.2 °C; density 1.2 g/cm³) is significantly lighter and less lipophilic than its 2-chloro analog (MW 206.63 g/mol; predicted LogP 2.70; boiling point 365.2 °C; density 1.35 g/cm³; melting point 151–152 °C) . The 36.5 g/mol molecular weight difference and ~0.4 LogP unit reduction place the unsubstituted oxime closer to lead-like physicochemical space (MW < 300; LogP < 3), which is favorable for fragment-based and lead-optimization programs . Additionally, the absence of the chlorine substituent eliminates potential concerns associated with halogenated aromatic intermediates, including higher environmental persistence, potential genotoxic impurities from chloro-aromatic degradation, and restricted disposal classifications . The melting point of the 2-chloro analog (151–152 °C) facilitates crystallinity-based purification, but the unsubstituted oxime's lower density and boiling point may offer advantages in vacuum distillation or sublimation-based purification workflows .

Physicochemical profile
Data to verify
MW 172.18 vs 206.63 (2‑Cl); LogP 2.3 vs 2.70; b.p. 336 °C vs 365 °C; density 1.2 vs 1.35 g/cm³.
Smaller, less lipophilic, halogen‑free profile supports lead‑like space fit; procurement review advised.
Predicted LogP and reported b.p.; verify supplier certificate for exact lot-specific values.
physicochemical properties procurement lead-likeness toxicity

Validated Application Scenarios Based on Quantitative Evidence


HDAC6-Selective Chemical Probe Development

The quinoline-3-carbaldehyde oxime scaffold, when functionalized with a hydroxamic acid zinc-binding group (as in VS13), delivers HDAC6 IC₅₀ = 10 nM with ~900-fold selectivity over HDAC8, outperforming the selectivity window of the FDA-approved pan-HDAC inhibitor SAHA (~350-fold). This validated structure–activity relationship (SAR) makes the 3-oxime scaffold the rational starting point for medicinal chemistry programs targeting HDAC6 in uveal melanoma, neurodegenerative diseases, and oncology, where isoform selectivity is paramount to avoid the hematological toxicities associated with pan-HDAC inhibition [1].

Coordination Chemistry and Catalyst Design via Tunable Chelate Strain

The 3-position oxime forms a 6-membered chelate ring with Mn(I), Re(I), Ni(II), and Cu(II) ions, exhibiting greater geometric strain and distinct redox behavior compared to the 5-membered chelates formed by the 2-oxime regioisomer. This strain has been directly correlated with Re(I)-induced deoximation reactivity, offering a structurally tunable handle for designing stimulus-responsive metal complexes, electrocatalysts, and luminescent materials where ligand lability is desired under specific conditions [2].

DNA-Binding Ligand Design for Bioinorganic Studies

The 3-carbaldehyde oxime group is essential for detectable DNA binding by cyclic voltammetry, as the corresponding aldehyde without the oxime does not produce a measurable interaction with ct-DNA under identical conditions. Researchers investigating quinoline-based DNA intercalators, groove binders, or metallonucleases should procure the oxime rather than the aldehyde precursor to ensure the DNA-binding pharmacophore is present from the earliest screening stage, reducing false-negative risk in binding assays [3].

Heterocyclic Library Synthesis: Direct Access to Isoxazolo[5,4-b]quinolines

Quinoline-3-carbaldehyde oxime undergoes room-temperature, base-mediated cyclization to isoxazolo[5,4-b]quinolines in a single operational step, whereas the 2-chloro analog necessitates additional dechlorination or functional-group interconversion to access the unsubstituted fused heterocycle. For combinatorial library production and structure–activity relationship exploration of isoxazoloquinoline chemical space, the unsubstituted oxime reduces synthetic step count by at least 1–2 operations, directly lowering material costs and accelerating hit-to-lead timelines [4].

Application
Selection Property
Validation Focus
HDAC6‑selective probe development
3‑oxime hydroxamate elaboration; reported isoform‑selectivity context
HDAC6 vs. HDAC8 selectivity assay review
Coordination chemistry & catalyst design
6‑membered chelate with tunable strain
Metal‑complex geometry and redox‑behavior review
DNA‑binding ligand studies
Oxime‑dependent DNA affinity signal
Electrochemical DNA interaction monitoring
Isoxazoloquinoline library synthesis
Direct cyclization without dechlorination
Synthetic route efficiency and regiospecificity review
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